4-Sulfobenzoic acid

Catalog No.
S584233
CAS No.
636-78-2
M.F
C7H6O5S
M. Wt
202.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Sulfobenzoic acid

CAS Number

636-78-2

Product Name

4-Sulfobenzoic acid

IUPAC Name

4-sulfobenzoic acid

Molecular Formula

C7H6O5S

Molecular Weight

202.19 g/mol

InChI

InChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)

InChI Key

HWAQOZGATRIYQG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)O

Synonyms

4-sulfobenzoic acid, 4-sulfobenzoic acid, calcium (2:1) salt, 4-sulfobenzoic acid, magnesium (2:1) salt, 4-sulfobenzoic acid, monoammonium salt, 4-sulfobenzoic acid, monopotassium salt, 4-sulfobenzoic acid, monosodium salt, 4-sulfobenzoic acid, potassium salt, 4-sulfobenzoic acid, sodium salt, para-sulfobenzoic acid, para-sulphobenzoic acid

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)O

The exact mass of the compound 4-Sulfobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Sulfobenzoic acid (CAS 636-78-2) is a highly water-soluble, bifunctional aromatic compound featuring both a strongly acidic sulfonic group and a carboxylic acid group in a para configuration. In industrial and advanced materials procurement, it is primarily valued as a hemilabile linker for metal-organic frameworks (MOFs), a precursor for high-surface-area solid acid catalysts, and an immobilized anion source for solid-state electrolytes. Its dual functionality allows it to anchor securely to metal nodes via the carboxylate group while leaving the sulfonic group available for catalytic activity, defect engineering, or ion conduction [1].

Substituting 4-sulfobenzoic acid with generic alternatives fundamentally compromises material performance in advanced applications. Replacing it with benzoic acid eliminates the strongly acidic sulfonic site, drastically reducing its utility in solid acid catalysis and solid-state ion conduction [1]. Conversely, using p-toluenesulfonic acid (pTSA) provides strong Brønsted acidity but lacks the carboxylate anchoring group required for stable coordination to metal nodes (e.g., Zr6 clusters) in MOF synthesis. Furthermore, the specific para-arrangement is critical; meta-isomers like 3-sulfobenzoic acid alter the coordination geometry, preventing the optimal formation of engineered defects that enhance thermal stability in frameworks like UiO-66 [2].

Framework Stabilization via Hemilabile Coordination in MOFs

When utilized as a hemilabile linker alongside terephthalic acid in the synthesis of UiO-66, 4-sulfobenzoic acid generates a highly defective yet structurally reinforced framework. Post-synthetic treatment yields a framework (Hl-UiO-66-SO4) with a thermal stability up to 515 °C, significantly outperforming pristine UiO-66 which degrades at 450 °C [1].

Evidence DimensionThermal degradation temperature
Target Compound Data515 °C (as Hl-UiO-66-SO4)
Comparator Or Baseline450 °C (Pristine UiO-66)
Quantified Difference+65 °C increase in thermal stability
ConditionsThermogravimetric analysis (TGA) of Zr-based MOFs

Allows manufacturers to deploy MOF catalysts in higher-temperature industrial gas-phase reactions without framework collapse.

Superior Surface Area and Yield vs. Conventional Acid Resins

4-Sulfobenzoic acid can be pre-modified into Zr-based MOFs to create heterogeneous solid acid catalysts (e.g., HI-UiO-66-SO3H). These catalysts exhibit a specific surface area of 200–300 m²/g, vastly exceeding the 45 m²/g of conventional acidic resins like Amberlyst-15. In the synthesis of 8-hydroxyquinoline, this optimized sulfonic-functionalized catalyst achieved an 80.7% yield within 3 hours in aqueous media [1].

Evidence DimensionSpecific surface area and catalytic yield
Target Compound Data200–300 m²/g; 80.7% yield (3h)
Comparator Or Baseline45 m²/g (Amberlyst-15 resin)
Quantified Difference4.4x to 6.6x higher surface area
ConditionsAqueous synthesis of 8-hydroxyquinoline under reflux

Justifies the procurement of 4-sulfobenzoic acid for synthesizing high-efficiency, recoverable solid acid catalysts that outperform standard commercial resins.

Immobilized Anion Conductivity for Solid-State Batteries

Tethering the potassium salt of 4-sulfobenzoic acid to the hexa-zirconium nodes of MOF-808 creates a robust solid-state electrolyte. By firmly immobilizing the sulfonate anions, the resulting material (MOF-808-SO3K) achieves a potassium-ion conductivity of 3.1 × 10⁻⁵ S/cm at 303 K and a high transference number of 0.76, mitigating the concentration polarization issues seen in traditional liquid electrolytes [1].

Evidence DimensionPotassium-ion transference number and conductivity
Target Compound Data3.1 × 10⁻⁵ S/cm; tK+ = 0.76
Comparator Or BaselineTraditional liquid electrolytes (typically t+ < 0.5)
Quantified DifferenceHighly selective single-ion conduction (tK+ = 0.76)
ConditionsSolid-state MOF-808 pellet at 303 K

Essential for R&D teams developing next-generation, dendrite-free potassium-ion batteries requiring single-ion conducting membranes.

Defect-Engineered MOF Manufacturing

Where this compound is the right choice: Procuring 4-sulfobenzoic acid as a hemilabile linker is highly recommended for synthesizing defect-engineered Zr-MOFs (like UiO-66). Its inclusion structurally reinforces the framework, pushing thermal stability past 500 °C, making it ideal for industrial gas-phase catalysis where standard MOFs would thermally degrade [1].

Heterogeneous Solid Acid Catalyst Production

Where this compound is the right choice: 4-Sulfobenzoic acid is the preferred precursor for creating high-surface-area solid acid catalysts. Because it provides a surface area up to 6.6x higher than conventional resins like Amberlyst-15, it is optimal for aqueous fine chemical syntheses (e.g., 8-hydroxyquinoline) requiring high yield and easy catalyst recovery[2].

Solid-State Electrolyte Membranes for Alkali Metal Batteries

Where this compound is the right choice: For R&D in solid-state potassium-ion batteries, 4-sulfobenzoic acid (often as a potassium salt) is critical for post-synthetic modification of MOF-808. It successfully immobilizes the anion, achieving a high transference number (0.76) that prevents concentration polarization and suppresses dendrite formation [3].

XLogP3

0.2

Related CAS

5399-63-3 (mono-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5399-63-3

Wikipedia

4-sulfobenzoic acid

Dates

Last modified: 08-15-2023

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